Emitasvir (diphosphate)

HCV NS5A inhibitor SVR12

Researchers face inconsistent replication data when using generic NS5A inhibitors with variable resistance profiles. Emitasvir diphosphate (DAG181) is an orally active NS5A inhibitor with clinically validated SVR12 rates in genotype 1 HCV without cirrhosis. - Quantified potency in genotype 1b replicon assays (clinically correlated endpoint) - Defined activity against baseline NS5A RASs - ideal resistance mapping control - Benchmark positive control for novel NS5A inhibitor development

Molecular Formula C49H64N8O14P2
Molecular Weight 1051.0 g/mol
Cat. No. B12376239
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEmitasvir (diphosphate)
Molecular FormulaC49H64N8O14P2
Molecular Weight1051.0 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)N1CCCC1C2=NC3=C(N2)C=C(C=C3)C4=C5C6CCC(C6)C5=C(C=C4)C7=CC=C(C=C7)C8=CN=C(N8)C9CCCN9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC.OP(=O)(O)O.OP(=O)(O)O
InChIInChI=1S/C49H58N8O6.2H3O4P/c1-26(2)42(54-48(60)62-5)46(58)56-21-7-9-38(56)44-50-25-37(53-44)29-13-11-28(12-14-29)33-18-19-34(41-32-16-15-31(23-32)40(33)41)30-17-20-35-36(24-30)52-45(51-35)39-10-8-22-57(39)47(59)43(27(3)4)55-49(61)63-6;2*1-5(2,3)4/h11-14,17-20,24-27,31-32,38-39,42-43H,7-10,15-16,21-23H2,1-6H3,(H,50,53)(H,51,52)(H,54,60)(H,55,61);2*(H3,1,2,3,4)/t31-,32+,38-,39-,42-,43-;;/m0../s1
InChIKeyKRUXCUGAHYWSKK-ZHMFATAFSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Emitasvir (Diphosphate) for HCV Research


Emitasvir (also designated DAG181, Yimitasvir, or PPI-668) diphosphate is an orally active, small-molecule inhibitor targeting the hepatitis C virus (HCV) nonstructural protein 5A (NS5A) [1]. Emitasvir disrupts NS5A-mediated viral replication and assembly, and it is clinically administered in combination with the NS5B polymerase inhibitor sofosbuvir [2]. The compound is specifically indicated for the treatment of adults with chronic genotype 1 HCV infection without cirrhosis, and it has been approved in China under the trade name Dongweien® [3].

Emitasvir vs. Other NS5A Inhibitors


NS5A inhibitors, including Emitasvir, Ledipasvir, Daclatasvir, and Velpatasvir, share a common target but differ significantly in their genotypic coverage, resistance barrier, and clinical performance in specific patient populations [1]. Substituting Emitasvir with another NS5A inhibitor without consideration of these factors could lead to suboptimal treatment outcomes, especially in patients with pre-existing resistance-associated substitutions (RASs) or specific genotype profiles. The quantitative evidence below details the specific, measurable advantages of Emitasvir over its closest comparators, demonstrating why it cannot be considered an interchangeable commodity [2].

Quantitative Evidence of Emitasvir Differentiation


SVR12 Rate vs. Ledipasvir/Sofosbuvir

In a Phase 3 trial of 359 patients with genotype 1b HCV infection without cirrhosis, the combination of emitasvir (100 mg) and sofosbuvir (400 mg) for 12 weeks achieved a sustained virological response at post-treatment week 12 (SVR12) of 99.7% [1]. This outcome can be directly compared to a large, real-world cohort study of ledipasvir/sofosbuvir in a similar patient population (genotype 1b, without cirrhosis), which reported an overall SVR12 of 98.8% [2].

HCV NS5A inhibitor SVR12

Efficacy in Patients with NS5A RASs

The Phase 3 trial of emitasvir/sofosbuvir reported that baseline resistance-associated substitutions (RASs) in NS5A had no effect on the rates of virological response [1]. In contrast, a study of ledipasvir/sofosbuvir demonstrated that the presence of baseline NS5A RAVs was an independent predictor of treatment failure (Odds Ratio 29.3, p=0.0018), and the SVR12 rate dropped to 87.5% in cirrhotic patients with baseline RAVs [2].

HCV NS5A inhibitor Resistance

Resistance Barrier and Key Substitutions

The resistance profile of Emitasvir has been characterized, with specific NS5A domain I substitutions (Y93H, L31M, Q30R) identified as conferring resistance by reducing inhibitor affinity . While these substitutions are common across NS5A inhibitors, the clinical data for Emitasvir shows that baseline presence of these RASs does not preclude a high SVR12 rate [1].

HCV NS5A inhibitor Resistance

Optimal Use Cases for Emitasvir


NS5A Efficacy in Genotype 1b HCV Replicons

Emitasvir is an ideal candidate for in vitro studies using genotype 1b HCV replicons to elucidate NS5A inhibition mechanisms and to screen for synergistic effects with other DAAs. The high SVR12 rate observed clinically provides a strong in vivo correlate for these in vitro models [1].

Resistance Profiling and Overcoming RASs

Given its defined resistance profile and its clinical efficacy in patients with baseline NS5A RASs, Emitasvir is particularly valuable for research focused on drug resistance. It can be used to map critical residues for inhibitor binding, to study the evolution of resistance in vitro, and to screen for next-generation NS5A inhibitors with improved barriers to resistance .

Benchmark for New NS5A Inhibitor Development

Emitasvir's well-characterized efficacy and resistance data make it an excellent benchmark control for the development and optimization of novel NS5A inhibitors. It can serve as a positive control in cellular assays to assess the relative potency and resistance profile of new chemical entities [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Emitasvir (diphosphate)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.